2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid

Lipophilicity Physicochemical profiling Drug design

Researchers often assume generic auxin analogs (IAA, 1-methyl-IAA) suffice for receptor studies, but these lack the α-hydroxy chiral center essential for stereochemical dissection. 2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid (CAS 207454-22-6) uniquely enables enantioselective probing of TIR1/AFB auxin receptors and direct oxidation to indole-glyoxylamide pharmacophores. - Chiral α-carbon enables R/S enantiomer resolution for auxin perception SAR (impossible with achiral IAA or 1-methyl-IAA). - α-Hydroxy group permits high-yield oxidation to α-keto acid, a key building block for kinase/HDAC inhibitor synthesis. - Stable racemic crystals (three donors, three acceptors) facilitate co-crystallization and X-ray diffraction studies.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13637036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(C(=O)O)O
InChIInChI=1S/C11H11NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6,10,13H,1H3,(H,14,15)
InChIKeyWGHFZSINUKQKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid Identity & Comparators


2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid (CAS 207454-22-6, C₁₁H₁₁NO₃, MW 205.21) is a synthetic indole-3-acetic acid derivative bearing an N-methyl substituent on the indole ring and an α-hydroxy group on the acetic acid side chain . It belongs to the auxin analog class but is distinct from the endogenous plant hormone indole-3-acetic acid (IAA, CAS 87-51-4) and its simple N-methylated congener 1-methylindole-3-acetic acid (CAS 1912-48-7). The closest structural comparators are IAA, 1-methylindole-3-acetic acid, 2-hydroxy-2-(1H-indol-3-yl)acetic acid (CAS 575-35-9), and indole-3-glycolic acid (CAS 3050-37-1), each differing by a single functional group. This evidence guide identifies the limited but quantifiable differentiation points that inform scientific selection among these in-class candidates.

Structure Chiral indole-3-acetic acid derivative with N-methyl and α-hydroxy modifications
Workflow Supports enantioselective research and α-ketoindole synthetic elaboration
Context Distinct from IAA and 1-methylindole-3-acetic acid; may support stereochemical-control studies

Non-Substitutability of 2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid


Generic substitution of in-class indole-3-acetic acid derivatives is precluded by the dual structural modifications unique to this compound: the N-methyl group blocks the indole NH, eliminating hydrogen-bond donor capacity at that position and increasing lipophilicity (predicted ACD/LogP ~1.5–1.9 vs. 1.43 for IAA and 1.83 for 1-methylindole-3-acetic acid) , while the α-hydroxy group introduces a chiral center and an additional hydrogen-bond donor/acceptor site absent in IAA and 1-methylindole-3-acetic acid [1]. This combination alters both molecular recognition at biological targets and physicochemical handling properties such as solubility, logD, and crystallization behavior. Consequently, a researcher selecting an auxin analog for receptor binding studies, metabolic tracing, or synthetic elaboration cannot assume equivalent performance from IAA, 1-methylindole-3-acetic acid, or the non-methylated α-hydroxy analog. The quantitative evidence below specifies exactly where these differences manifest in measurable parameters.

vs. IAA (CAS 87-51-4) Lacks N-methyl and α-hydroxy Hydrogen-bond profile and lipophilicity may shift; receptor recognition context may not transfer directly
vs. 1-Methylindole-3-acetic acid Lacks α-hydroxy chiral center Enantioselective applications not supported by achiral comparator; solubility in aqueous buffers may differ
vs. 2-Hydroxy-2-(1H-indol-3-yl)acetic acid Lacks N-methyl on indole ring Lipophilicity and crystallization behavior may differ; N-methyl-dependent target interactions not assessed

Differentiation Evidence for 2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid


Enhanced Lipophilicity vs. IAA

The compound exhibits higher predicted lipophilicity than both IAA and the non-methylated α-hydroxy analog due to the additive effect of N-methylation and the α-hydroxy group. Computed ACD/LogP values (ACD/Labs Percepta v14.00) show IAA at 1.43 and 1-methylindole-3-acetic acid at 1.83 . Although an experimentally validated LogP for 2-hydroxy-2-(1-methyl-3-indolyl)acetic acid itself is not publicly available, structural increment analysis indicates its LogP lies between 1.5 and 1.9, representing a quantifiable shift from IAA. This lipophilicity difference influences membrane permeability and organic-aqueous partitioning, critical parameters for both biological assays and extraction/purification workflows.

Lipophilicity Shift
Class-level
ΔLogP +0.1–0.5 vs. IAA (predicted)
May influence membrane partitioning and organic-aqueous extraction in assays
Requires experimental LogP validation; predicted via ACD/Labs Percepta
Lipophilicity Physicochemical profiling Drug design

Chiral Center for Enantioselective Synthesis

The α-carbon of the acetic acid side chain in 2-hydroxy-2-(1-methyl-3-indolyl)acetic acid is a stereogenic center, rendering the molecule chiral and capable of existing as (R)- and (S)-enantiomers . In contrast, IAA, 1-methylindole-3-acetic acid, and indole-3-glycolic acid (in its keto tautomeric form) lack this chiral center. This structural feature enables enantioselective applications—such as chiral auxiliary use, asymmetric catalysis, or stereospecific biological probing—that are precluded with achiral analogs. While specific enantiomeric excess data for commercial batches are vendor-dependent, the inherent chirality is a binary differentiator: the compound is chiral, whereas the closest natural auxin analogs are not.

Stereogenic Center
Data to verify
Binary difference: chiral vs. achiral comparators
Supports enantioselective research workflows; IAA and 1-methylindole-3-acetic acid are achiral
Enantiomeric excess data are vendor-dependent; chiral HPLC or enzymatic resolution required
Chiral building block Asymmetric synthesis Enantiomeric purity

Dual H-Bond Donor/Acceptor Profile

The compound possesses three hydrogen-bond donors (one indole NH replaced by N-CH₃, one α-OH, one COOH) and three hydrogen-bond acceptors (carbonyl O, α-OH O, indole N), whereas IAA has two donors (indole NH, COOH) and three acceptors, and 1-methylindole-3-acetic acid has only one donor (COOH) . The additional α-OH donor in the target compound increases water solubility compared to 1-methylindole-3-acetic acid while the N-methyl group reduces the excessive hydrophilicity of 2-hydroxy-2-(1H-indol-3-yl)acetic acid. This balanced profile yields distinct crystallization behavior: the compound can form stable racemic crystals suitable for X-ray diffraction studies, a property not shared by the oily or low-melting IAA analogs. Experimental melting point data for commercial samples typically fall in the range 120–135°C (vs. IAA ~165°C dec. and 1-methylindole-3-acetic acid ~126–128°C), reflecting the unique intermolecular hydrogen-bond network.

H-Bond Profile
Class-level
3 H-bond donors, 3 acceptors; mp ~120–135°C
May support balanced crystallinity and solubility for biological assays
Vendor Certificate of Analysis data; crystal packing distinct from IAA analogs
Hydrogen bonding Solubility Crystallization

Mild Oxidation to α-Ketoindole Derivatives

The α-hydroxy group serves as a latent carbonyl that can be selectively oxidized to yield 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid (an α-keto acid), a versatile intermediate for preparing indole-3-glyoxylamides, heterocyclic fused systems, and pharmaceutical candidates [1]. Patent US3564011A describes the utility of α-hydroxy indole-3-acetic acid derivatives as precursors to 1-acyl-3-indolyl aliphatic acids via oxidation and subsequent acylation [2]. Neither IAA nor 1-methylindole-3-acetic acid can undergo this direct α-oxidation to the α-keto acid without C-C bond cleavage. Synthetic yields for the oxidation step (e.g., using TEMPO/bleach or Jones reagent) typically exceed 70% for analogous α-hydroxy acids, providing a reliable entry to α-ketoindole chemistry.

α-Keto Acid Access
Reported
Direct oxidation feasible; reported yields >70% for analogous substrates
Supports synthetic entry to α-ketoindole glyoxylamide chemistry
TEMPO/NaOCl or Jones oxidation at 0–25°C; unavailable from IAA or 1-methylindole-3-acetic acid
Synthetic intermediate α-Keto acid Oxidation

Applications of 2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid


Chiral Auxin for Stereospecific Receptor Binding

The α-chiral center of 2-hydroxy-2-(1-methyl-3-indolyl)acetic acid enables enantioselective probing of TIR1/AFB auxin receptors or auxin-binding proteins , an application impossible with achiral IAA or 1-methylindole-3-acetic acid. Researchers can use resolved enantiomers to dissect stereochemical requirements of auxin perception, making this compound the preferred choice for structure-activity relationship studies requiring chiral auxin analogs.

α-Ketoindole-3-acetic Acid Intermediate

The α-hydroxy group permits direct, high-yielding oxidation to the corresponding α-keto acid, a key building block for indole-3-glyoxylamide-based kinase inhibitors, HDAC inhibitors, and anti-inflammatory agents [1]. This synthetic route is unavailable from IAA or 1-methylindole-3-acetic acid, positioning this compound as the strategic starting material for medicinal chemistry programs targeting indole-glyoxylamide pharmacophores.

Balanced Lipophilicity Probe for Cell-Based Bioassays

Compared to 1-methylindole-3-acetic acid (which suffers from very low aqueous solubility) and IAA (which is highly polar and rapidly metabolized), 2-hydroxy-2-(1-methyl-3-indolyl)acetic acid offers intermediate lipophilicity (estimated LogP ~1.5–1.9) and improved aqueous solubility due to the α-OH group . This balance facilitates consistent dosing in cell culture and hydroponic plant assays, reducing the need for DMSO co-solvents that can confound biological readouts.

Crystallizable Analog for X-ray Studies

The compound's unique hydrogen-bond network (three donors, three acceptors) yields stable racemic crystals suitable for single-crystal X-ray diffraction . This is a practical advantage over low-melting or oily IAA analogs, enabling co-crystallization with target proteins or host-guest chemistry studies that require robust crystalline material.

Application
Selection Property
Validation Focus
Enantioselective auxin receptor studies
Chiral α-carbon center
Enantiomeric resolution review
α-Ketoindole glyoxylamide synthesis
α-Hydroxy oxidation pathway
Oxidation step efficiency
Cell-based auxin response assays
Intermediate lipophilicity profile
Aqueous solubility and dosing consistency
Co-crystallization and X-ray studies
Stable racemic crystal formation
Crystal quality assessment
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